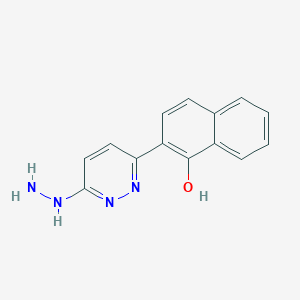
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol is a chemical compound known for its unique structure and properties It is a derivative of naphthol and pyridazine, featuring a hydrazine group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol typically involves the reaction of 2-naphthol with 6-hydrazinopyridazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reactant concentrations, temperature control, and purification steps are meticulously monitored to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydrazinopyridazine-3-YL)phenol
- 2-(6-Hydrazinopyridazine-3-YL)-4-methylphenol
Uniqueness
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol stands out due to its unique combination of naphthol and pyridazine structures This distinct configuration imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(6-hydrazinylpyridazin-3-yl)naphthalen-1-ol |
InChI |
InChI=1S/C14H12N4O/c15-16-13-8-7-12(17-18-13)11-6-5-9-3-1-2-4-10(9)14(11)19/h1-8,19H,15H2,(H,16,18) |
InChI Key |
PFGACLDPHOYPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=NN=C(C=C3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
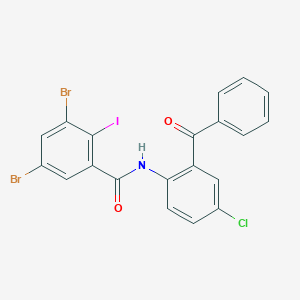
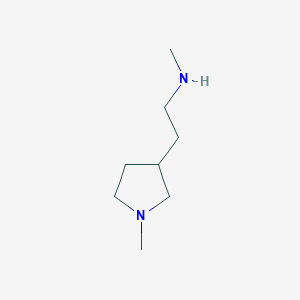
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
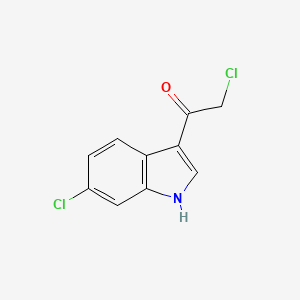
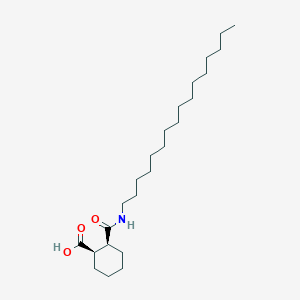
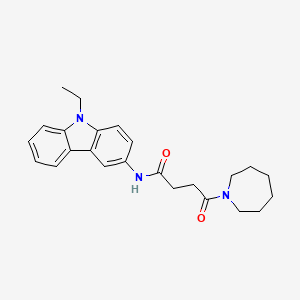
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)
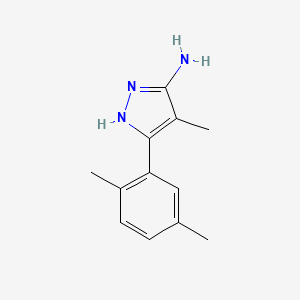

![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)
![N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444005.png)
